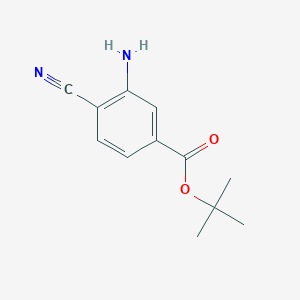

Tert-butyl 3-amino-4-cyanobenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14N2O2 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

tert-butyl 3-amino-4-cyanobenzoate |

InChI |

InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)8-4-5-9(7-13)10(14)6-8/h4-6H,14H2,1-3H3 |

InChI Key |

SNGOEMFVCLLFDS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1)C#N)N |

Origin of Product |

United States |

Reactivity and Transformations of Tert Butyl 3 Amino 4 Cyanobenzoate

Chemical Transformations of the Tert-butyl Ester Group

The tert-butyl ester group is a common protecting group for carboxylic acids due to its stability under many conditions and its susceptibility to removal under specific acidic conditions. acs.org

Ester Hydrolysis and Transesterification Reactions

Hydrolysis of the tert-butyl ester in Tert-butyl 3-amino-4-cyanobenzoate to its corresponding carboxylic acid can be achieved through various methods. These reactions typically involve acidic conditions or specialized reagents that facilitate the cleavage of the sterically hindered ester bond.

Basic hydrolysis is often challenging for tert-butyl esters. However, specific conditions, such as using a mixture of tert-butylamine, lithium bromide, methanol (B129727), and water, can effect hydrolysis. amelica.org In some cases, prolonged reaction times at room temperature may be necessary to achieve high yields while preserving other sensitive functional groups. amelica.org

Acid-catalyzed hydrolysis is a more common method. Reagents like aqueous phosphoric acid provide an effective and environmentally benign option for the deprotection of tert-butyl esters. organic-chemistry.org Another mild method involves using molecular iodine as a catalyst in acetonitrile (B52724), which is compatible with acid-labile protecting groups.

Transesterification, the conversion of one ester to another, can be promoted using Lewis acids. For instance, zinc bromide (ZnBr₂) has been shown to facilitate the transesterification of tert-butyl esters. researchgate.net

Table 1: Selected Methods for Hydrolysis of Tert-butyl Esters

| Reagent/Catalyst | Solvent | Conditions | Outcome |

|---|---|---|---|

| Silica (B1680970) Gel | Toluene (B28343) | Reflux | Carboxylic Acid researchgate.net |

| Molecular Iodine | Acetonitrile | Mild conditions | Carboxylic Acid |

| t-BuNH₂/LiBr/MeOH/H₂O | Methanol/Water | Reflux or Room Temp | Carboxylic Acid amelica.org |

| Aqueous Phosphoric Acid | - | Mild conditions | Carboxylic Acid organic-chemistry.org |

Conversion to Carboxylic Acids and Acyl Chlorides

The primary transformation of the tert-butyl ester group is its hydrolysis to the corresponding carboxylic acid, 3-amino-4-cyanobenzoic acid. This conversion is a critical step in many synthetic pathways, as the resulting carboxylic acid can be further functionalized. The methods described for hydrolysis, such as using silica gel in refluxing toluene or aqueous phosphoric acid, directly yield the carboxylic acid. organic-chemistry.orgresearchgate.net

Once the carboxylic acid is obtained, it can be converted into a more reactive acyl chloride. A standard laboratory method for this transformation is treatment with thionyl chloride (SOCl₂). libretexts.orglibretexts.org This reaction proceeds via a nucleophilic acyl substitution pathway where the hydroxyl group of the carboxylic acid is converted into a better leaving group, which is then displaced by a chloride ion. libretexts.org

Alternatively, a direct conversion from the tert-butyl ester to the acyl chloride, bypassing the isolation of the carboxylic acid, has been reported. This can be achieved using α,α-dichlorodiphenylmethane as a chlorinating agent with a tin(II) chloride catalyst. organic-chemistry.org The in situ generated acyl chloride can then be reacted with various nucleophiles like alcohols or amines to form new esters or amides. organic-chemistry.org

Selective Cleavage and Protection Strategies of Tert-butyl Esters

The tert-butyl group is prized as a protecting group because it can be selectively removed under conditions that leave other sensitive groups, such as N-Boc, benzyl (B1604629) esters, or silyl (B83357) ethers, intact. acs.orgorganic-chemistry.org This chemoselectivity is vital when working with multifunctional molecules like this compound.

Several mild and selective methods for cleaving tert-butyl esters have been developed:

Silica Gel in Refluxing Toluene: This method effectively cleaves t-butyl esters to yield carboxylic acids while being selective over t-butyl ethers. researchgate.net

Zinc Bromide (ZnBr₂): This Lewis acid can be used for chemoselective hydrolysis of tert-butyl esters. However, it's noteworthy that other acid-labile groups like N-Boc may not be stable under these conditions. nih.govresearchgate.net

Tris(4-bromophenyl)aminium Radical Cation (Magic Blue): In combination with a sacrificial agent like triethylsilane, this catalytic system provides a very mild method for cleaving the C-O bond of tert-butyl esters, carbonates, and ethers, often in high yield without high temperatures or strong acids. acs.orgorganic-chemistry.org

Aqueous Phosphoric Acid: This reagent offers a green and selective method for deprotection, tolerating other groups like CBZ carbamates and benzyl esters. organic-chemistry.org

Table 2: Selective Deprotection Strategies for Tert-butyl Esters

| Reagent System | Key Features | Groups Tolerated |

|---|---|---|

| Silica Gel / Toluene | Mild, heterogeneous conditions | t-butyl ethers, TMSE esters researchgate.net |

| ZnBr₂ / DCM | Lewis acid catalysis | PhF protected amines nih.govresearchgate.net |

| Magic Blue / Et₃SiH | Catalytic, very mild conditions | Wide range of substrates acs.orgorganic-chemistry.org |

| Aqueous H₃PO₄ | Environmentally benign, selective | CBZ carbamates, benzyl esters, TBDMS ethers organic-chemistry.org |

Reactivity of the Cyano Moiety

The cyano (nitrile) group is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic. libretexts.org

Nucleophilic Addition Reactions to the Nitrile Functionality

The electrophilic carbon of the nitrile group in this compound is susceptible to attack by nucleophiles. This reaction typically leads to the formation of an imine anion intermediate. libretexts.org Depending on the nucleophile and subsequent workup, a variety of products can be synthesized.

For example, the addition of organometallic reagents like Grignard reagents (RMgX) would initially form an imine salt. Subsequent hydrolysis of this intermediate would yield a ketone. libretexts.org The presence of the amino and ester groups on the aromatic ring would influence the reaction conditions required for selective addition to the cyano group. Other nucleophiles can also react with the nitrile functionality, and the presence of the adjacent amino group may influence its reactivity. researchgate.net

Chemoselective Reduction of the Cyano Group to Amine Derivatives

The cyano group can be chemoselectively reduced to a primary amine (aminomethyl group). A powerful and common reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.org The reaction proceeds through two successive nucleophilic additions of a hydride ion to the nitrile carbon, followed by an aqueous workup to yield the primary amine. libretexts.org

The key challenge in the reduction of this compound is achieving selectivity. LiAlH₄ is a strong reducing agent that can also reduce the ester group. Therefore, careful control of reaction conditions or the use of alternative, more chemoselective reducing agents would be necessary to selectively reduce the cyano group while preserving the tert-butyl ester. The reduction of a nitrile group to a primary amine is a known transformation for related molecules.

Table 3: Potential Transformations of the Cyano Group

| Reaction Type | Reagent | Potential Product | Notes |

|---|---|---|---|

| Nucleophilic Addition | Grignard Reagent (RMgX), then H₃O⁺ | Ketone | Forms an imine intermediate libretexts.org |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | Strong reagent, may also reduce the ester libretexts.org |

Functional Group Interconversion via Substitution at the Cyano Center

The cyano group (C≡N) on the aromatic ring of this compound is a key site for functional group interconversion, offering pathways to various derivatives such as amines and carboxylic acids. These transformations typically involve either reduction or hydrolysis.

Reduction of the Cyano Group:

The nitrile functionality can be reduced to a primary amine (aminomethyl group). This transformation is crucial for introducing a flexible linker or an additional basic center in the molecule. A common method for this reduction is catalytic hydrogenation using reagents like Raney Nickel under a hydrogen atmosphere. However, the presence of other reducible groups, such as the ester, requires careful selection of reagents to ensure chemoselectivity. For substrates containing sensitive functionalities like amides or aryl halides, specific reagent systems have been developed. For instance, a combination of zinc chloride (ZnCl₂) and sodium borohydride (B1222165) (NaBH₄) can selectively reduce nitriles without affecting aryl bromide substituents. rsc.org Another approach involves using Raney Nickel with in situ protection of the newly formed amine with a Boc group (di-tert-butyl dicarbonate), which can prevent side reactions and deactivation of the catalyst. rsc.org

Hydrolysis of the Cyano Group:

The cyano group can also be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. This conversion transforms the molecule into a di- or tri-functional aromatic acid derivative, which can be a precursor for various heterocyclic systems, such as quinazolinones. For example, the hydrolysis of the nitrile to an amide would yield tert-butyl 3-amino-4-carbamoylbenzoate, a 2-aminobenzamide (B116534) derivative. Such compounds are known to react with various reagents to form quinazolinone structures. organic-chemistry.org

Table 1: Potential Interconversions of the Cyano Group

| Transformation | Reagent(s) | Product Functional Group | Potential Application |

|---|---|---|---|

| Reduction | H₂, Raney Ni or ZnCl₂/NaBH₄ | -CH₂NH₂ (Aminomethyl) | Synthesis of diamine building blocks |

| Partial Hydrolysis | H₂O, Acid or Base (controlled) | -C(O)NH₂ (Amide) | Precursor for quinazolinones |

| Full Hydrolysis | H₂O, Strong Acid or Base | -COOH (Carboxylic Acid) | Synthesis of polycarboxylic acids |

Reactions Involving the Aromatic Amino Group

The nucleophilic aromatic amino group is a primary site of reactivity in this compound, readily participating in reactions such as imine formation, acylation, alkylation, and cyclizations.

Formation of Imine and Schiff Base Derivatives with Aldehydes and Ketones

The reaction of the primary aromatic amine with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. youtube.comlumenlearning.commasterorganicchemistry.com This condensation reaction is typically catalyzed by an acid and involves the elimination of a water molecule. youtube.comlibretexts.org The reaction's reversibility necessitates the removal of water, often using a Dean-Stark apparatus, to drive the equilibrium towards the product. researchgate.net The optimal pH for this reaction is generally mildly acidic (around 5), as high acidity would protonate the amine, rendering it non-nucleophilic, while low acidity would not be sufficient to facilitate the dehydration step. lumenlearning.comlibretexts.org

A wide variety of aldehydes and ketones can be used to synthesize a diverse library of Schiff bases. These derivatives are important intermediates in organic synthesis and have applications in medicinal chemistry due to their biological activities. researchgate.netnih.gov

Table 2: Examples of Schiff Base Formation

| Carbonyl Compound | Reaction Conditions | Product Class |

|---|---|---|

| Benzaldehyde | Toluene, reflux, cat. acid | N-Benzylidene derivative |

| Acetone | Ethanol, cat. acid | N-Isopropylidene derivative |

| 4-Nitrobenzaldehyde | Ethanol, glacial acetic acid | N-(4-Nitrobenzylidene) derivative nih.gov |

| Heterocyclic Aldehydes (e.g., Pyridine-2-carboxaldehyde) | Toluene, reflux | Heterocyclic Schiff base derivative mdpi.com |

Acylation and Alkylation Reactions of the Aromatic Amine

The nitrogen atom of the amino group can act as a nucleophile, reacting with acylating and alkylating agents to form N-substituted derivatives.

Acylation: Acylation of the amino group is readily achieved using acylating agents such as acid chlorides or anhydrides in the presence of a base. For example, reaction with acetyl chloride or acetic anhydride (B1165640) would yield the corresponding N-acetyl derivative. This transformation is often used to protect the amino group or to introduce specific functionalities.

Alkylation: Direct N-alkylation of anilines can be challenging. However, methods like the Buchwald-Hartwig amination allow for the N-arylation of amino acid esters using aryl triflates under palladium catalysis. researchgate.net Reductive amination, which involves the formation of an imine followed by in situ reduction, is another powerful method for N-alkylation. Alternatively, the alkylation of a Schiff base derivative of an amino acid ester can be performed, followed by hydrolysis of the imine to reveal the N-alkylated amine. researchgate.net These methods provide access to a wide range of secondary amine derivatives.

Intramolecular and Intermolecular Cyclization Reactions Driven by Amino Group Reactivity (e.g., towards heterocyclic systems)

The ortho-relationship between the amino and cyano groups makes this compound an excellent precursor for the synthesis of various fused heterocyclic systems. The reactivity of the amino group is the driving force for these cyclization reactions.

Synthesis of Quinazolines and Quinazolinones: Upon hydrolysis of the cyano group to an amide, the resulting 2-aminobenzamide derivative can undergo cyclocondensation with various reagents. For example, reaction with β-ketoesters can yield 2-substituted quinazolinones. organic-chemistry.org Similarly, palladium-catalyzed three-component reactions with aryl halides and isocyanides provide an efficient route to quinazolin-4(3H)-ones. organic-chemistry.org

Synthesis of Benzimidazoles: The o-amino-nitrile moiety is a synthon for an o-phenylenediamine. For instance, the reaction of o-phenylenediamines with aldehydes in the presence of a catalyst like tert-butyl nitrite (B80452) can lead to the formation of benzimidazoles. researchgate.net This suggests that this compound could be a substrate for similar transformations, potentially after reduction or modification of the cyano group, to yield substituted benzimidazole (B57391) derivatives which are important scaffolds in medicinal chemistry. google.com

Synthesis of Triazolo-fused Heterocycles: The amino group can also react to form a hydrazine, which is a key intermediate for building triazole-fused systems. For example, treatment of related anthranilic acid derivatives can lead to 2-hydrazino-3H-quinazolin-4-ones, which can be further cyclized with one-carbon donors to form triazolo[4,3-a]quinazolin-5-ones. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of Tert Butyl 3 Amino 4 Cyanobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Comprehensive Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of tert-butyl 3-amino-4-cyanobenzoate offers a precise fingerprint of the proton environments within the molecule. The analysis reveals distinct signals corresponding to the aromatic protons and the tert-butyl group. The aromatic region typically displays a complex splitting pattern due to the coupling between adjacent protons on the benzene (B151609) ring. The amino group protons may appear as a broad singlet, and their chemical shift can be influenced by solvent and concentration. The most upfield signal is a sharp singlet, integrating to nine protons, which is characteristic of the magnetically equivalent protons of the tert-butyl group.

| Proton | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| Aromatic CH | 7.0-7.5 | m | 3H | - |

| Amino (NH₂) | 5.0-6.0 | br s | 2H | - |

| Tert-butyl (CH₃)₃ | 1.57 | s | 9H | - |

Carbon (¹³C) NMR Spectral Interpretation

Complementing the proton data, the ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The spectrum will show signals for the quaternary carbons of the tert-butyl group and the ester carbonyl, as well as the aromatic carbons. The carbon of the nitrile group (C≡N) will also have a characteristic chemical shift. The chemical shifts are indicative of the electronic environment of each carbon atom.

| Carbon | Chemical Shift (δ) ppm |

| Carbonyl (C=O) | ~165 |

| Aromatic C | 110-150 |

| Nitrile (C≡N) | ~117 |

| Tert-butyl C(CH₃)₃ | ~81 |

| Tert-butyl (CH₃)₃ | ~28 |

Application of Two-Dimensional (2D) NMR Techniques for Structural Assignments

To definitively assign the proton and carbon signals and to elucidate the complete bonding network, two-dimensional (2D) NMR experiments are invaluable. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY: This experiment reveals proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons, particularly within the aromatic ring system.

HSQC: The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of protonated carbons.

HMBC: HMBC provides correlations between protons and carbons over two or three bonds (¹H-¹³C long-range). This is crucial for identifying quaternary carbons and piecing together the molecular fragments, such as connecting the tert-butyl group to the ester carbonyl and confirming the substitution pattern on the aromatic ring.

Mass Spectrometry (MS) for Molecular Confirmation and Purity

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound, confirm its elemental composition, and assess its purity.

High-Resolution Mass Spectrometry (HRMS-ESI) for Exact Mass Determination

High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) is employed to determine the exact mass of the this compound molecule. This technique provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound. The measured mass is compared to the calculated theoretical mass, and a small mass error (typically in the ppm range) provides strong evidence for the correct molecular formula. For this compound (C₁₂H₁₄N₂O₂), the expected protonated molecule [M+H]⁺ would be observed.

| Parameter | Value |

| Molecular Formula | C₁₂H₁₄N₂O₂ |

| Theoretical Exact Mass | 218.1055 g/mol |

| Observed [M+H]⁺ | - |

| Mass Error (ppm) | - |

Integration with Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is instrumental in assessing the purity of a sample of this compound. The LC separates the target compound from any impurities or by-products. The mass spectrometer then provides mass information for each separated component. This allows for the identification of impurities, even at low levels, and provides a robust method for quality control.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy are powerful non-destructive techniques that provide detailed information about the functional groups and electronic environment within a molecule.

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable tool for identifying the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to its constituent amine, cyano, and tert-butyl ester functionalities.

The primary amino (-NH₂) group typically shows two characteristic stretching vibrations in the region of 3500-3300 cm⁻¹. The asymmetric stretching vibration appears at a higher frequency than the symmetric stretching vibration. The N-H bending vibration is expected in the 1650-1580 cm⁻¹ range.

The cyano (-C≡N) group, being a strong and sharp absorber, presents a characteristic stretching vibration in the 2260-2220 cm⁻¹ region. The conjugation of the cyano group with the aromatic ring may slightly lower this frequency.

The ester functionality introduces several key vibrational modes. The carbonyl (C=O) stretching vibration of the tert-butyl ester is anticipated to appear in the range of 1755-1735 cm⁻¹. The C-O stretching vibrations of the ester group will likely produce strong bands in the 1300-1000 cm⁻¹ region. The presence of the tert-butyl group is characterized by C-H stretching vibrations around 2950-2850 cm⁻¹ and prominent bending vibrations near 1390 cm⁻¹ and 1365 cm⁻¹.

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region.

Table 1: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | Asymmetric Stretch | 3500 - 3400 |

| Amino (-NH₂) | Symmetric Stretch | 3400 - 3300 |

| Amino (-NH₂) | N-H Bend | 1650 - 1580 |

| Cyano (-C≡N) | C≡N Stretch | 2260 - 2220 |

| Ester (C=O) | C=O Stretch | 1755 - 1735 |

| Ester (C-O) | C-O Stretch | 1300 - 1150 |

| Tert-butyl | C-H Stretch | 2980 - 2950 |

| Tert-butyl | C-H Bend | ~1390 and ~1365 |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

Note: The exact positions of the absorption bands can be influenced by the molecular environment and physical state of the sample.

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring the absorption of UV or visible light. The UV-Vis spectrum of this compound is dictated by the electronic structure of the substituted benzene ring. The presence of both an electron-donating amino group and an electron-withdrawing cyano group, along with the ester functionality, results in a conjugated system that influences the energy of the π → π* and n → π* transitions.

The spectrum is expected to show characteristic absorption bands. For comparison, 3-aminobenzoic acid exhibits absorption maxima at approximately 194 nm, 226 nm, and 272 nm. bldpharm.com The presence of the cyano group in conjugation with the amino group in the 4-position is likely to cause a bathochromic (red) shift in the absorption maxima compared to 3-aminobenzoic acid, due to the extended conjugation and charge transfer character. The absorption spectrum of ethyl 4-aminobenzoate (B8803810) in water shows absorption bands that can be considered for a comparative understanding. sigmaaldrich.com

Table 2: Predicted UV-Vis Absorption Maxima (λmax) for this compound

| Electronic Transition | Predicted λmax (nm) | Solvent |

| π → π | ~230 - 250 | Methanol (B129727) or Ethanol |

| π → π (Charge Transfer) | ~280 - 320 | Methanol or Ethanol |

Note: The λmax values are estimates and can vary depending on the solvent used due to solvatochromic effects.

Advanced Chromatographic and Separation Methodologies

Chromatographic techniques are paramount for the separation, purification, and quantitative analysis of chemical compounds. HPLC and UPLC are particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of pharmaceutical intermediates and for their quantification. For a compound like this compound, a reversed-phase HPLC method is generally the most effective approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

The separation mechanism relies on the differential partitioning of the analyte between the stationary and mobile phases. The retention of this compound will be influenced by its moderate polarity, arising from the amino and cyano groups, and its hydrophobicity, conferred by the tert-butyl and aromatic moieties. Isocratic or gradient elution with a mobile phase consisting of a mixture of water (often with a pH modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the basic amino group) and an organic solvent such as acetonitrile (B52724) or methanol would be appropriate. Detection is typically achieved using a UV detector set at one of the compound's absorption maxima.

Table 3: Exemplary HPLC Method Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Elution | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific λmax |

| Injection Volume | 10 µL |

Note: These are typical starting conditions and would require optimization for specific analytical needs.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This results in dramatically increased resolution, sensitivity, and speed of analysis compared to traditional HPLC. The principles of separation in UPLC are the same as in HPLC, but the smaller particle size allows for the use of higher flow rates without a significant loss in efficiency.

For the analysis of this compound and its potential impurities, a UPLC method would offer much shorter run times, typically in the range of a few minutes, and improved separation of closely related substances. The column dimensions are smaller, and the flow rates are consequently lower, leading to reduced solvent consumption.

Table 4: Representative UPLC Method Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18 or similar (e.g., 50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Elution | Fast Gradient |

| Flow Rate | 0.4 - 0.6 mL/min |

| Detection | UV-Vis or Mass Spectrometry (MS) |

| Injection Volume | 1 - 5 µL |

Note: These parameters are illustrative and would be optimized for the specific UPLC system and analytical goals.

Solid-State Structural Analysis

The solid-state structure of a compound, typically determined by single-crystal X-ray diffraction, provides definitive information about its molecular geometry, conformation, and intermolecular interactions in the crystalline state. As of the current literature survey, a specific crystal structure for this compound has not been reported.

X-ray Crystallography for Definitive Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement of a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, confirming the connectivity of the atoms and revealing its conformational details.

The process involves irradiating a single crystal of the compound with a focused X-ray beam. The electrons of the atoms in the crystal scatter the X-rays, creating a unique diffraction pattern of spots. The geometric arrangement and intensities of these spots are directly related to the arrangement of atoms within the crystal. Sophisticated computer software is then used to analyze this diffraction pattern and solve the crystal structure.

The key parameters obtained from a single-crystal X-ray diffraction study are compiled in a crystallographic data table. While a specific table for the title compound cannot be generated without experimental data, a representative table for a crystalline organic molecule is shown below to illustrate the type of information that would be obtained.

Interactive Table: Representative Crystallographic Data

| Parameter | Value | Description |

| Crystal Data | ||

| Chemical Formula | C₁₂H₁₄N₂O₂ | The elemental composition of the molecule. |

| Formula Weight | 218.25 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. Other examples include orthorhombic, triclinic, etc. |

| Space Group | P2₁/c | A more specific description of the symmetry elements present in the crystal. |

| Unit Cell Dimensions | ||

| a (Å) | Value | The length of the 'a' axis of the unit cell. |

| b (Å) | Value | The length of the 'b' axis of the unit cell. |

| c (Å) | Value | The length of the 'c' axis of the unit cell. |

| α (°) | 90 | The angle between the 'b' and 'c' axes. |

| β (°) | Value | The angle between the 'a' and 'c' axes. |

| γ (°) | 90 | The angle between the 'a' and 'b' axes. |

| Volume (ų) | Value | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Data Collection & Refinement | ||

| Radiation | Mo Kα (λ = 0.71073 Å) | The type of X-ray radiation used for the experiment. |

| Temperature (K) | 293(2) | The temperature at which the data was collected. |

| Reflections Collected | Value | The total number of diffraction spots measured. |

| Independent Reflections | Value | The number of unique diffraction spots after accounting for symmetry. |

| R-factor (%) | Value | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

From this data, one could determine precise bond lengths, bond angles, and torsion angles within the this compound molecule. This would reveal, for instance, the planarity of the benzene ring and the orientation of the amino, cyano, and tert-butyl ester groups relative to the ring.

Hirshfeld Surface Analysis for Elucidating Intermolecular Interactions

While X-ray crystallography provides the positions of atoms, Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the intermolecular interactions that govern the packing of molecules in the crystal. This analysis is crucial for understanding the supramolecular architecture and the forces that stabilize the crystal lattice.

The Hirshfeld surface of a molecule is defined as the region in space where the contribution to the electron density from that molecule is greater than the contribution from all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of intermolecular contacts emerges.

Key features of a Hirshfeld surface analysis include:

dnorm Surface: This surface is colored to highlight intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. White areas represent contacts close to the van der Waals separation, and blue regions indicate longer contacts.

Interactive Table: Representative Hirshfeld Surface Analysis Contributions

| Contact Type | Contribution (%) | Description |

| H···H | Value | Represents the contribution from contacts between hydrogen atoms, typically the most abundant type of contact. |

| O···H / H···O | Value | Indicates the presence of hydrogen bonds involving oxygen atoms, such as those from the ester group. |

| N···H / H···N | Value | Highlights hydrogen bonds involving the nitrogen atoms of the amino and cyano groups, which are expected to be significant. |

| C···H / H···C | Value | Represents weaker C-H···π or other van der Waals interactions. |

| C···C | Value | Can indicate π-π stacking interactions between aromatic rings. |

| Other Contacts | Value | Contributions from other less frequent contacts. |

Computational and Theoretical Studies on Tert Butyl 3 Amino 4 Cyanobenzoate

Quantum Chemical Investigations

Quantum chemical investigations employ computational methods to model and predict the behavior of molecules at the electronic level. These studies provide fundamental insights into a molecule's structure, stability, and intrinsic properties.

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structures

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized geometry and electronic structure of molecules. For tert-butyl 3-amino-4-cyanobenzoate, a DFT study would typically calculate parameters such as bond lengths, bond angles, and dihedral angles. These calculated values, often determined using a specific functional and basis set (e.g., B3LYP/6-311G(d,p)), would predict the most stable three-dimensional conformation of the molecule.

Furthermore, electronic structure analysis would yield information on the distribution of electrons, the molecular dipole moment, and the energies of the molecular orbitals, which are crucial for understanding the molecule's polarity and reactivity.

Table 1: Hypothetical DFT Geometric Parameters for this compound This table is for illustrative purposes only, as specific data is not available.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-N (Amino) | e.g., 1.37 Å |

| Bond Length | C≡N (Cyano) | e.g., 1.16 Å |

| Bond Length | C=O (Ester) | e.g., 1.22 Å |

| Bond Angle | C-C-C (Benzene ring) | e.g., 120.0° |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity).

An FMO analysis of this compound would calculate the energies of the HOMO and LUMO. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. The analysis would also visualize the spatial distribution of these orbitals, indicating the likely sites for nucleophilic and electrophilic attack.

Table 2: Hypothetical FMO Properties for this compound This table is for illustrative purposes only, as specific data is not available.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | e.g., -6.5 eV |

| LUMO Energy | e.g., -1.8 eV |

Calculation and Visualization of Electron Density Distributions

This subsection would involve the calculation of the total electron density surface of the molecule. This surface is often mapped with the molecular electrostatic potential (MEP) to visualize the charge distribution. An MEP map uses a color scale to indicate electron-rich regions (typically colored red, indicating partial negative charge) and electron-poor regions (colored blue, indicating partial positive charge). For this compound, this would reveal the electrophilic and nucleophilic sites, providing a visual guide to its reactivity towards other chemical species. The electron-rich amino group and cyano nitrogen would likely be highlighted, as would the electron-deficient carbonyl carbon.

Mechanistic Insights into Reactivity

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including identifying intermediate structures and determining the energy barriers associated with reaction pathways.

Computational Elucidation of Reaction Pathways and Transition States

Should this compound be involved in a chemical reaction (e.g., nucleophilic aromatic substitution, hydrolysis, or amide formation), computational methods could be used to map out the entire reaction pathway. This involves identifying all relevant intermediates and, crucially, the transition states that connect them. A transition state is the highest energy point along a reaction coordinate. By calculating the structure and energy of these transition states, chemists can understand the feasibility of a proposed mechanism and predict which reaction pathways are most likely to occur.

Theoretical Kinetic Studies of Transformation Processes

Building upon the elucidation of reaction pathways, theoretical kinetic studies would use the calculated energies of reactants and transition states (from methods like DFT) to estimate the activation energy of a reaction. The activation energy is a critical factor in determining the reaction rate. By applying principles from transition state theory, it is possible to calculate theoretical rate constants for the transformation processes of this compound. These theoretical rates can then be compared with experimental kinetic data to validate the proposed reaction mechanism.

Conformational Analysis and Steric Effects

Exploration of Conformational Preferences and Energy Landscapes

The bulky tert-butyl group introduces significant steric hindrance, which plays a crucial role in defining the most stable conformations. acs.org It is well-established that the tert-butyl group, due to its size, will preferentially orient itself to minimize steric clashes with adjacent substituents and the aromatic ring itself. In similar aromatic esters, the ester group often lies in or near the plane of the benzene (B151609) ring to maximize resonance stabilization. However, the large tert-butyl group may force the carbonyl group out of the plane to alleviate steric strain.

The energy landscape of this molecule would likely be characterized by several local energy minima corresponding to different rotational isomers (rotamers). The global minimum energy conformation would be the one that best balances the electronic effects (resonance) and steric demands of the substituents. It is reasonable to predict that the most stable conformer would involve a staggered arrangement of the tert-butyl group's methyls relative to the ester's carbonyl group and the aromatic ring.

Interactive Data Table: Predicted Torsional Angles and Relative Energies

Due to the absence of specific published computational data for this compound, the following table is a hypothetical representation based on known principles of conformational analysis. The values are illustrative and would require dedicated quantum chemical calculations for validation.

| Conformer | Dihedral Angle (C-C-O-C) | Dihedral Angle (C-C-N-H) | Relative Energy (kcal/mol) | Population (%) |

| A (Planar) | ~0° | ~0° | High | Low |

| B (Twisted) | ~45° | ~20° | Lower | Higher |

| C (Perpendicular) | ~90° | ~0° | High | Low |

Computational Assessment of Steric and Electronic Influences of the Tert-butyl Group on Reactivity

The tert-butyl group exerts both steric and electronic effects that significantly influence the reactivity of the aromatic ring and the functional groups.

Steric Effects:

The primary influence of the tert-butyl group is its profound steric bulk. acs.org This steric hindrance can:

Hinder Ortho-Substitution: The sheer size of the tert-butyl group can physically block the approach of reagents to the adjacent ortho positions on the benzene ring, thereby directing electrophilic aromatic substitution to the less hindered positions.

Influence Reaction Rates: Reactions involving the ester or amino group may be slowed down due to the steric congestion created by the tert-butyl group, which can impede the access of reactants and the formation of transition states. For instance, the hydrolysis of the ester would likely be slower than that of a corresponding methyl or ethyl ester.

Electronic Effects:

The tert-butyl group is generally considered to be electron-donating through two main mechanisms:

Inductive Effect (+I): The alkyl group pushes electron density through the sigma bonds onto the aromatic ring.

Hyperconjugation: Although weaker than in smaller alkyl groups, the C-C single bonds of the tert-butyl group can participate in hyperconjugation, donating electron density to the π-system of the benzene ring.

These electron-donating effects increase the electron density on the aromatic ring, particularly at the ortho and para positions, which can influence the regioselectivity of electrophilic aromatic substitution reactions. However, in the case of this compound, the electronic landscape is more complex due to the presence of the electron-donating amino group and the electron-withdrawing cyano and ester groups. The interplay of these electronic effects, combined with the dominant steric influence of the tert-butyl group, would ultimately determine the molecule's reactivity profile.

Interactive Data Table: Predicted Electronic Properties

Similar to the previous table, the following data is illustrative and based on general principles of electronic effects of substituents on an aromatic ring. Specific computational calculations would be necessary for accurate values for this compound.

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Amino (-NH2) | 3 | Strong Electron-Donating (Resonance) | Activates the ring, directs ortho/para |

| Cyano (-CN) | 4 | Strong Electron-Withdrawing (Resonance & Inductive) | Deactivates the ring, directs meta |

| Tert-butyl ester (-COOC(CH3)3) | 1 | Electron-Withdrawing (Inductive & Resonance) | Deactivates the ring, directs meta |

| Tert-butyl group | 1 (on ester) | Weak Electron-Donating (Inductive & Hyperconjugation) | Minor electronic effect on the ring |

Applications of Tert Butyl 3 Amino 4 Cyanobenzoate in Advanced Synthetic Chemistry

Role as a Building Block in Pharmaceutical Target Synthesis

The application of Tert-butyl 3-amino-4-cyanobenzoate as a direct precursor in the synthesis of specific pharmaceutical targets is not well-documented in published research. While related aminobenzonitrile and cyanobenzoic acid derivatives are known intermediates in the synthesis of various therapeutic agents, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators, explicit examples starting from this compound are not readily found.

Precursor in the Synthesis of Complex Organic Molecules with Potential Biological Activity

The inherent functionalities of this compound make it a plausible starting material for generating libraries of compounds for biological screening. The amino group can be acylated, alkylated, or used in cyclization reactions. The cyano group can be hydrolyzed, reduced, or converted to other functional groups like tetrazoles. The tert-butyl ester provides a robust protecting group for the carboxylic acid, which can be deprotected under specific conditions to allow for further derivatization. However, specific instances of its use to create complex molecules with demonstrated biological activity are not detailed in the available literature.

Strategic Utility in Diversified Drug Discovery Programs

Diversity-oriented synthesis (DOS) is a strategy aimed at creating structurally diverse small molecules for high-throughput screening. The multiple functional groups of this compound make it a potential candidate for DOS campaigns. By systematically reacting at each functional group, a wide array of molecular scaffolds could theoretically be generated. Nevertheless, there are no specific reports of its incorporation into such drug discovery programs.

Contributions to Material Science and Polymer Chemistry

Information on the direct application of this compound in material science and polymer chemistry is also limited.

Incorporation into Functional Polymer Architectures for Tailored Properties

The amino and carboxylic acid functionalities (after deprotection) of this compound could allow for its use as a monomer in the synthesis of polyamides or other polymers. The cyano group could also be utilized for post-polymerization modifications to impart specific properties to the material. However, no studies detailing the synthesis and characterization of polymers derived from this compound have been found.

Application in the Design of Novel Ligands and Supramolecular Systems

The structure of this compound suggests its potential as a building block for the synthesis of ligands for metal complexes or for the construction of supramolecular assemblies through non-covalent interactions. The nitrogen and oxygen atoms could act as coordination sites for metal ions, and the aromatic ring can participate in pi-stacking interactions. There is, however, a lack of published research demonstrating its use in these areas.

Development of New Reagents and Methodologies

There is no evidence in the available literature to suggest that this compound has been used in the development of new chemical reagents or synthetic methodologies.

Conclusion and Future Perspectives in Research on Tert Butyl 3 Amino 4 Cyanobenzoate

Summary of Key Research Advancements

Research surrounding Tert-butyl 3-amino-4-cyanobenzoate has primarily focused on its utility as a precursor in the synthesis of more complex molecules. The inherent reactivity of its functional groups allows for a variety of chemical transformations.

The presence of the primary amine at the 3-position and the nitrile group at the 4-position on the benzene (B151609) ring makes this compound a valuable starting material for the construction of novel heterocyclic systems. The amino group can readily undergo reactions such as diazotization followed by substitution, acylation, and condensation with carbonyl compounds. Simultaneously, the cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions.

The tert-butyl ester at the 1-position provides steric hindrance, which can influence the regioselectivity of reactions and offer a level of stability against hydrolysis under certain conditions. This protecting group can be selectively removed under acidic conditions, revealing the carboxylic acid for further functionalization.

While specific high-impact studies focusing solely on this compound are not abundant in publicly available literature, its role as a versatile intermediate is evident from its inclusion in the catalogs of various chemical suppliers who mark it as a tool for organic synthesis. bldpharm.comcymitquimica.comechochemical.com The true advancement lies in the collective potential these reactive sites offer to synthetic chemists for creating diverse molecular scaffolds.

Identification of Unexplored Reactivity and Synthetic Opportunities

Despite its recognized utility, the full reactive potential of this compound remains largely unexplored. Several avenues for future synthetic exploration can be identified based on its structure.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reaction Type | Potential Products |

| Amino Group | Sandmeyer Reaction | Halogenated or cyano-substituted benzoates |

| Buchwald-Hartwig Amination | N-Aryl or N-heteroaryl derivatives | |

| Pictet-Spengler Reaction | Tetrahydro-β-carboline derivatives | |

| Cyano Group | [2+2+2] Cycloaddition | Fused pyridyl systems |

| Reduction | Aminomethyl derivatives | |

| Reaction with organometallics | Ketone derivatives | |

| Ester Group | Ammonolysis | Benzamide derivatives |

| Multiple Groups | Tandem Reactions | Polycyclic heterocyclic compounds |

One significant area of opportunity lies in the development of novel catalytic systems to effect transformations on the molecule with high selectivity and efficiency. For instance, metal-catalyzed cross-coupling reactions involving the amino group could lead to a wide array of N-substituted derivatives with potential applications in medicinal chemistry.

Furthermore, the adjacent amino and cyano groups present an ideal platform for the construction of fused heterocyclic rings, such as pyrimidines and imidazoles, which are prevalent in biologically active compounds. The development of one-pot, multi-component reactions utilizing this compound as a key building block could provide rapid access to libraries of complex molecules for screening purposes.

Outlook on Future Interdisciplinary Research and Applications

The future of research on this compound is poised to extend beyond the traditional boundaries of organic synthesis and into various interdisciplinary fields.

In medicinal chemistry , the derivatives of this compound could serve as scaffolds for the development of new therapeutic agents. The presence of the cyano group, a common feature in many approved drugs, along with the versatile amino functionality, makes it an attractive starting point for the synthesis of enzyme inhibitors or receptor antagonists. The tert-butyl group, known to enhance the antioxidant activity of certain molecules, could also be a beneficial feature in the design of new drugs targeting oxidative stress-related diseases. symbiosisonlinepublishing.com

In materials science , the rigid aromatic core and multiple functional groups of this compound make it a candidate for the synthesis of novel polymers and functional materials. For instance, its derivatives could be incorporated into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) with potential applications in gas storage, catalysis, and sensing. The amino and cyano groups can act as coordination sites for metal ions or as reactive handles for polymerization.

The continued exploration of this compound's reactivity and the application of its derivatives in these and other fields will undoubtedly lead to exciting discoveries and innovations. As synthetic methodologies become more advanced, the full potential of this compound as a valuable molecular tool is yet to be fully realized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.